molecular formula C13H22N2O B14212901 2-({[2-(Dimethylamino)ethyl](methyl)amino}methyl)-4-methylphenol CAS No. 616862-28-3

2-({[2-(Dimethylamino)ethyl](methyl)amino}methyl)-4-methylphenol

Cat. No.: B14212901
CAS No.: 616862-28-3
M. Wt: 222.33 g/mol
InChI Key: GARQVGVPSKWBPU-UHFFFAOYSA-N
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Description

2-({2-(Dimethylamino)ethylamino}methyl)-4-methylphenol is an organic compound with a complex structure that includes both amine and phenol functional groups. This compound is known for its diverse applications in various fields such as chemistry, biology, and industry due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({2-(Dimethylamino)ethylamino}methyl)-4-methylphenol typically involves the reaction of 4-methylphenol with 2-(dimethylamino)ethyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and advanced purification techniques such as distillation and crystallization are common to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

2-({2-(Dimethylamino)ethylamino}methyl)-4-methylphenol undergoes various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The amine groups can be reduced to form secondary or tertiary amines.

    Substitution: The compound can undergo electrophilic aromatic substitution reactions due to the presence of the phenol group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed under controlled conditions.

Major Products Formed

    Oxidation: Quinones and related compounds.

    Reduction: Secondary or tertiary amines.

    Substitution: Halogenated or nitrated derivatives of the original compound.

Scientific Research Applications

2-({2-(Dimethylamino)ethylamino}methyl)-4-methylphenol has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and polymers.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological molecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals, coatings, and adhesives due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-({2-(Dimethylamino)ethylamino}methyl)-4-methylphenol involves its interaction with specific molecular targets. The phenol group can form hydrogen bonds with biological molecules, while the amine groups can participate in ionic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Dimethylamino)ethyl methacrylate
  • N,N-Dimethylaminoethyl methacrylate
  • 2-(Diethylamino)ethyl methacrylate

Uniqueness

2-({2-(Dimethylamino)ethylamino}methyl)-4-methylphenol is unique due to the presence of both amine and phenol functional groups, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound for various applications, distinguishing it from other similar compounds that may lack one of these functional groups.

Properties

CAS No.

616862-28-3

Molecular Formula

C13H22N2O

Molecular Weight

222.33 g/mol

IUPAC Name

2-[[2-(dimethylamino)ethyl-methylamino]methyl]-4-methylphenol

InChI

InChI=1S/C13H22N2O/c1-11-5-6-13(16)12(9-11)10-15(4)8-7-14(2)3/h5-6,9,16H,7-8,10H2,1-4H3

InChI Key

GARQVGVPSKWBPU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)O)CN(C)CCN(C)C

Origin of Product

United States

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